molecular formula C16H19NO B3171390 2-(2-Isopropyl-5-methylphenoxy)aniline CAS No. 946682-17-3

2-(2-Isopropyl-5-methylphenoxy)aniline

Cat. No. B3171390
CAS RN: 946682-17-3
M. Wt: 241.33 g/mol
InChI Key: UTLCUMHCNDDQQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Isopropyl-5-methylphenoxy)aniline, commonly referred to as IPMPA, is an organic compound used in a variety of scientific research applications. It is an aromatic amine derived from aniline and isopropyl alcohol, and is widely used in laboratories for its various biochemical and physiological effects. IPMPA is used as a reagent in organic synthesis, and can be used as a catalyst for a variety of reactions, as well as a reactant in the synthesis of other compounds. In addition, IPMPA has been used in scientific research to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of certain drugs on cells and tissues.

Scientific Research Applications

IPMPA has been used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as antibiotics, antifungals, and antivirals. In addition, IPMPA has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of certain drugs on cells and tissues. It has also been used in the synthesis of various dyes, pigments, and other compounds used in organic synthesis.

Mechanism of Action

The mechanism of action of IPMPA is not fully understood. However, it is believed that IPMPA acts as a catalyst in the synthesis of various compounds, as well as in the synthesis of various drugs. It is also believed that IPMPA can act as a reactant in the synthesis of other compounds, as well as in the synthesis of various drugs.
Biochemical and Physiological Effects
IPMPA has been used in scientific research to study the biochemical and physiological effects of certain drugs on cells and tissues. It has been found to be effective in the synthesis of various antibiotics, antifungals, and antivirals, as well as in the synthesis of various dyes and pigments. In addition, IPMPA has been found to be effective in the synthesis of various compounds used in organic synthesis.

Advantages and Limitations for Lab Experiments

The use of IPMPA in laboratory experiments has several advantages. It is relatively inexpensive, and is easy to synthesize and use. In addition, IPMPA is non-toxic and has a low environmental impact. However, IPMPA is not as effective as other compounds in the synthesis of certain drugs, and can be difficult to work with in certain reactions.

Future Directions

The use of IPMPA in scientific research is still in its early stages, and there are a number of potential future directions for its use. These include the development of new synthesis methods, the use of IPMPA in the synthesis of new drugs, and the use of IPMPA in the synthesis of new dyes and pigments. In addition, further research into the biochemical and physiological effects of IPMPA could lead to the development of new therapeutic agents. Finally, further research into the mechanism of action of IPMPA could lead to the development of new catalysts and reactants for organic synthesis.

properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-11(2)13-9-8-12(3)10-16(13)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLCUMHCNDDQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropyl-5-methylphenoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.